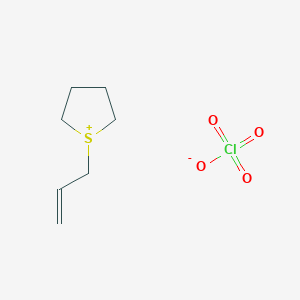
1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate is a chemical compound that belongs to the class of thiolane derivatives It is characterized by the presence of a thiolan-1-ium ring substituted with a prop-2-en-1-yl group and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate typically involves the reaction of a thiolane derivative with a prop-2-en-1-yl halide in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Onionin A1: A thiolan-1-ium derivative with a similar structure but different substituents.
Garlicnin B1: Another thiolan-1-ium derivative found in garlic with distinct biological activities.
Uniqueness
1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate is unique due to its specific structural features and the presence of the perchlorate anion
Properties
CAS No. |
62161-81-3 |
|---|---|
Molecular Formula |
C7H13ClO4S |
Molecular Weight |
228.69 g/mol |
IUPAC Name |
1-prop-2-enylthiolan-1-ium;perchlorate |
InChI |
InChI=1S/C7H13S.ClHO4/c1-2-5-8-6-3-4-7-8;2-1(3,4)5/h2H,1,3-7H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
AHMDEUOWLVOBEP-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[S+]1CCCC1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


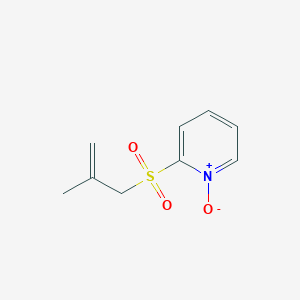
![(4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14535616.png)
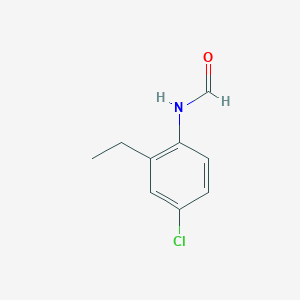
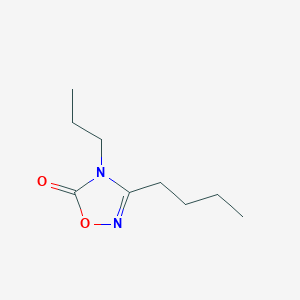
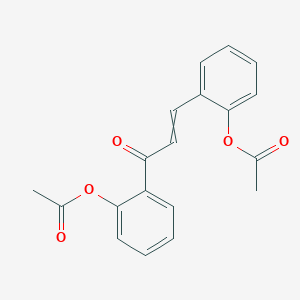
![1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14535638.png)
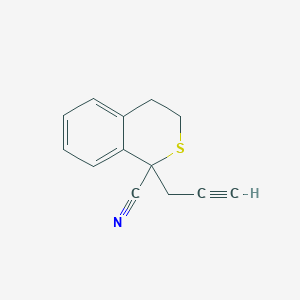
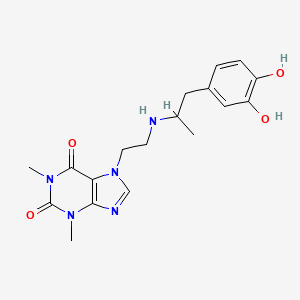
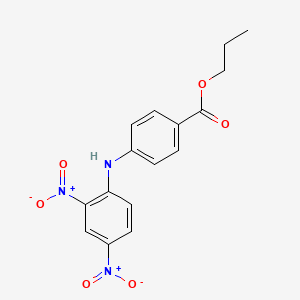
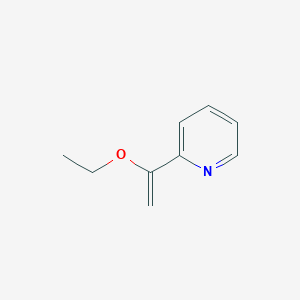
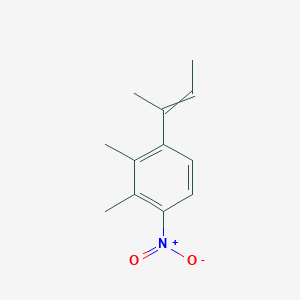
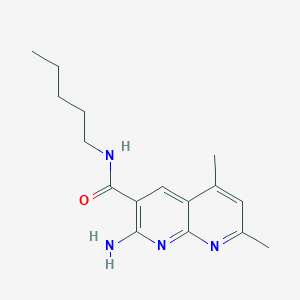
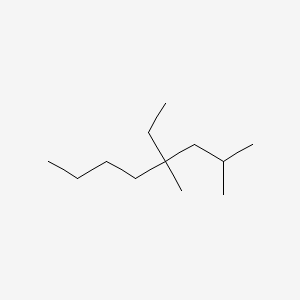
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
